
(1-methyl-1H-1,2,4-triazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is a boronic acid derivative featuring a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the boronic acid and triazole moieties endows it with unique chemical properties that make it a versatile building block in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1-methyl-1H-1,2,4-triazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the development of bioactive molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition. The triazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-boronic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-1,2,3-triazole-4-boronic acid: Different positioning of the boronic acid group, leading to distinct chemical behavior.
1-Methyl-1H-1,2,4-triazole-5-boronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the triazole ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C3H6BN3O2 |
|---|---|
Molekulargewicht |
126.91 g/mol |
IUPAC-Name |
(1-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-2-5-3(6-7)4(8)9/h2,8-9H,1H3 |
InChI-Schlüssel |
UNQYQAYZVNGRKD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C=N1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


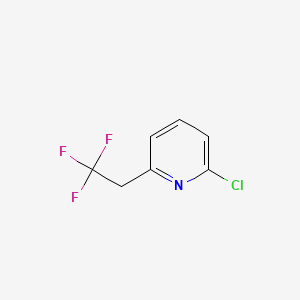
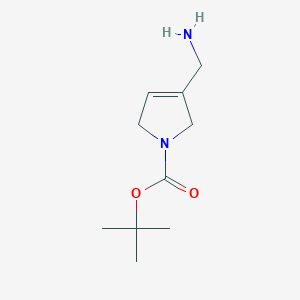
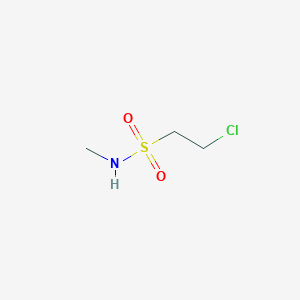


![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
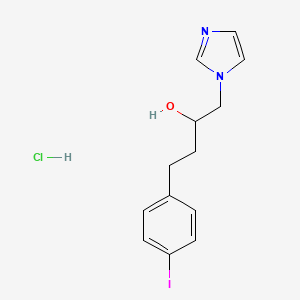
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
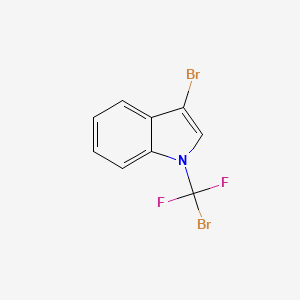
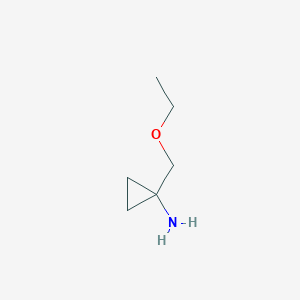
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
